![molecular formula C8H10F3NO2 B1401769 (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile CAS No. 1311283-94-9](/img/structure/B1401769.png)
(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile
Overview
Description
(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile is an organic compound characterized by the presence of an ethoxy group, a hydroxy group, and a trifluoromethyl group attached to a pent-4-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile typically involves multi-step organic reactions. One common method includes the reaction of a suitable pent-4-enenitrile precursor with ethoxy and hydroxy functional groups under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile (CAS No: 1311283-94-9) is a fluorinated organic compound with significant potential in various scientific research applications. This article explores its properties, synthesis, and diverse applications, particularly in medicinal chemistry, materials science, and agrochemicals.
Basic Information
- Molecular Formula: C8H10F3NO2
- Molecular Weight: 209.17 g/mol
- Purity: Typically ≥95%
Structural Characteristics
The compound features a unique trifluoromethyl group, which enhances its reactivity and biological activity. The structural formula can be represented as follows:
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates. Research has shown that compounds with similar structures exhibit anti-inflammatory and anticancer activities.
Case Study: Anticancer Activity
In a study evaluating various fluorinated compounds, this compound demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound in drug development.
Agrochemicals
Due to its unique chemical structure, this compound can serve as a precursor for developing novel agrochemicals. Its ability to modulate plant growth and resistance to pests makes it a candidate for further exploration in agricultural applications.
Case Study: Plant Growth Regulation
Research has indicated that similar compounds can act as growth regulators in crops, promoting enhanced yield and resistance to environmental stressors. Investigations into this compound's effects on specific plant species are ongoing.
Material Science
The incorporation of fluorinated compounds into polymers can significantly improve their thermal stability and chemical resistance. This compound may find applications in developing advanced materials with desirable properties for industrial use.
Case Study: Polymer Blends
Preliminary studies have explored the use of this compound in polymer blends to enhance their mechanical properties and durability under harsh conditions.
Mechanism of Action
The mechanism of action of (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-Methoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile
- (E)-5-Ethoxy-5-hydroxy-3-difluoromethyl-pent-4-enenitrile
- (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-hex-4-enenitrile
Uniqueness
(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry and drug development.
Biological Activity
(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile is an organic compound that has garnered attention due to its unique structural features and potential biological activities. Its molecular structure includes an ethoxy group, a hydroxy group, and a trifluoromethyl group, which may influence its interactions with biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 1311283-94-9 |
Molecular Formula | C₈H₁₀F₃NO₂ |
Molecular Weight | 209.17 g/mol |
IUPAC Name | (E)-5-Ethoxy-5-hydroxy-3-(trifluoromethyl)pent-4-enenitrile |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and metabolic stability.
- Oxidative Stress Modulation : The hydroxy group can participate in redox reactions, influencing reactive oxygen species (ROS) levels within cells, which can affect various signaling pathways .
- Substitution Reactions : The ethoxy group can be substituted with other functional groups, allowing for the synthesis of derivatives with potentially enhanced biological activities.
Biological Activity
Research into the biological activity of this compound has revealed several promising applications:
Antimicrobial Activity
Studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, the presence of hydroxy and trifluoromethyl groups has been linked to enhanced activity against various bacterial strains .
Anti-inflammatory Effects
The modulation of ROS levels by the compound could also play a role in anti-inflammatory responses. Compounds that influence oxidative stress are often explored for their potential in treating inflammatory diseases .
Case Studies
While specific case studies on this compound are scarce, related compounds have been documented in literature:
- Chloroethyl Pyrimidine Nucleosides : A study demonstrated significant inhibition of cell proliferation in cancer cell lines using similar chemical structures, highlighting the potential for anticancer applications .
- Ferrocene-Pyrimidine Conjugates : Research on these compounds showed promising antiplasmodial activities, suggesting that structural modifications can lead to enhanced biological effects against pathogens .
Properties
IUPAC Name |
(E)-5-ethoxy-5-hydroxy-3-(trifluoromethyl)pent-4-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO2/c1-2-14-7(13)5-6(3-4-12)8(9,10)11/h5-6,13H,2-3H2,1H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUAQKZGURYUMF-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(CC#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C(CC#N)C(F)(F)F)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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